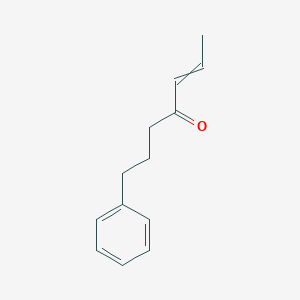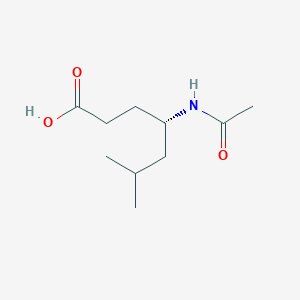
2-Chloro-1-(dichloromethyl)-4-(trichloromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(dichloromethyl)-4-(trichloromethyl)benzene is an organochlorine compound with significant applications in various fields. This compound is characterized by the presence of multiple chlorine atoms attached to a benzene ring, making it a highly chlorinated aromatic compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(dichloromethyl)-4-(trichloromethyl)benzene typically involves the chlorination of benzene derivatives under controlled conditions. One common method includes the reaction of benzene with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to introduce the chlorine atoms at specific positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes where benzene is treated with chlorine gas in the presence of catalysts. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the selective chlorination of the benzene ring.
化学反応の分析
Types of Reactions
2-Chloro-1-(dichloromethyl)-4-(trichloromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction Reactions: Reduction of the compound can lead to the removal of chlorine atoms, forming less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the chlorine atoms.
Oxidation: Formation of chlorinated benzoic acids or other oxidized products.
Reduction: Formation of less chlorinated benzene derivatives.
科学的研究の応用
2-Chloro-1-(dichloromethyl)-4-(trichloromethyl)benzene has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its effects on biological systems and potential use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 2-Chloro-1-(dichloromethyl)-4-(trichloromethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. The pathways involved in its action include oxidative stress and disruption of cellular processes.
類似化合物との比較
Similar Compounds
1,2,4-Trichlorobenzene: Another chlorinated benzene derivative with similar chemical properties.
1,3,5-Trichlorobenzene: A compound with three chlorine atoms attached to the benzene ring in different positions.
Hexachlorobenzene: A highly chlorinated benzene derivative with six chlorine atoms.
Uniqueness
2-Chloro-1-(dichloromethyl)-4-(trichloromethyl)benzene is unique due to its specific arrangement of chlorine atoms and the presence of both dichloromethyl and trichloromethyl groups
特性
CAS番号 |
67793-53-7 |
|---|---|
分子式 |
C8H4Cl6 |
分子量 |
312.8 g/mol |
IUPAC名 |
2-chloro-1-(dichloromethyl)-4-(trichloromethyl)benzene |
InChI |
InChI=1S/C8H4Cl6/c9-6-3-4(8(12,13)14)1-2-5(6)7(10)11/h1-3,7H |
InChIキー |
JNEGPINFRRYWDC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(Cl)(Cl)Cl)Cl)C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


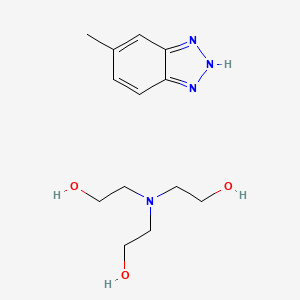
![{2-[1-(Acetyloxy)cyclohexyl]ethyl}(chloro)oxophosphanium](/img/structure/B14468480.png)
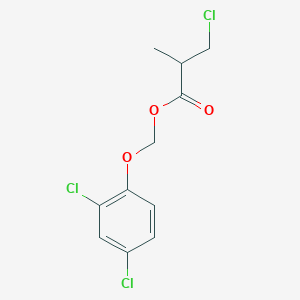

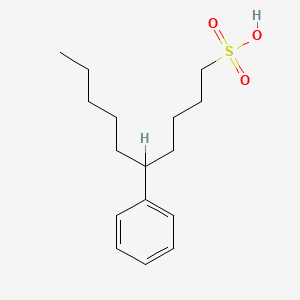

![1-[(3-Chlorobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14468529.png)
![Isooctadecanoic acid, monoamide with 2-[(2-aminoethyl)amino]ethanol](/img/structure/B14468532.png)
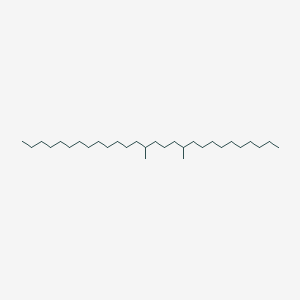
![6-[4-(Hydroxymethyl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14468541.png)
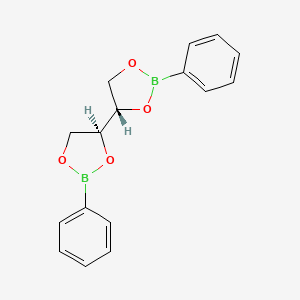
![4-[Chloro(diphenyl)acetyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B14468551.png)
